

Application Notes and Protocols: Evaluating Hexapeptide-10 in 3D Skin Equivalent Models

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Compound of Interest

Compound Name: Hexapeptide-10

Cat. No.: B1673154

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Introduction

Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a sequence of the protein laminin, a key component of the dermo-epidermal junction (DEJ).[1][2] This crucial interface between the epidermis and the dermis provides structural integrity to the skin. With age, the cohesion of the DEJ weakens, leading to a loss of firmness and the formation of wrinkles. **Hexapeptide-10** has been developed to counteract this process by reinforcing the DEJ.[1][3]

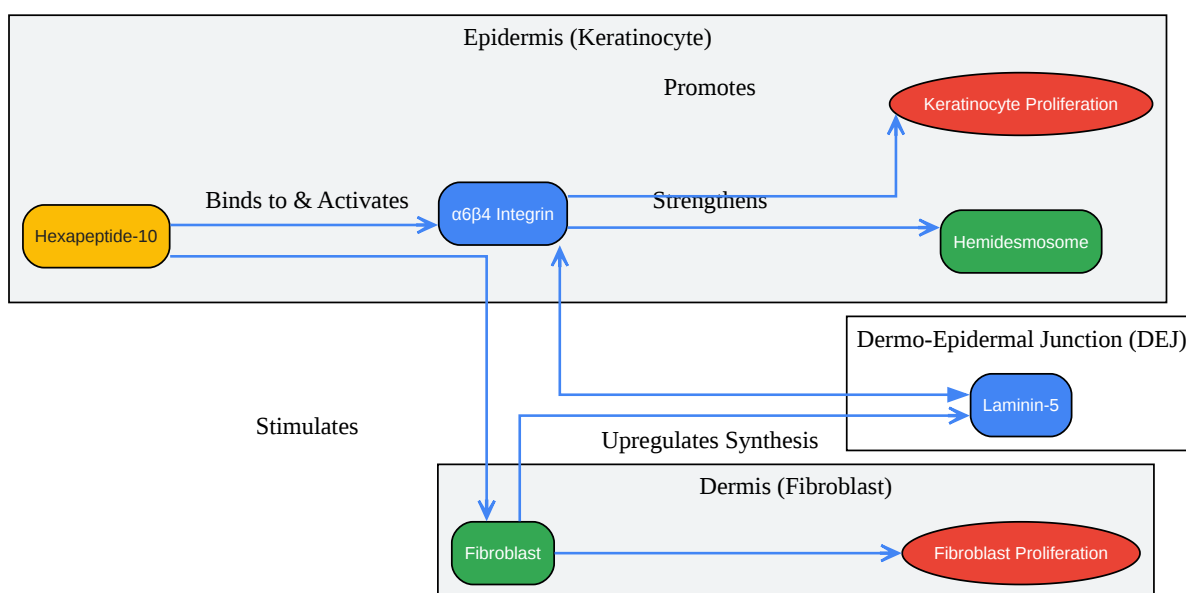
These application notes provide detailed protocols for utilizing three-dimensional (3D) human skin equivalent (HSE) models to evaluate the efficacy of **Hexapeptide-10**. 3D skin models offer a physiologically relevant in vitro platform for studying the effects of active ingredients on skin structure and function, providing a valuable tool for research, development, and screening of cosmetic and dermatological products.[4]

Mechanism of Action

Hexapeptide-10 exerts its effects by stimulating the synthesis of key proteins that are essential for the integrity of the dermo-epidermal junction. Its primary mechanism involves increasing the production of laminin-5 and $\alpha 6$ -integrin. Laminin-5 is a crucial component of the basement membrane, providing a scaffold for keratinocyte adhesion. $\alpha 6$ -integrin is a transmembrane receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are rivet-

like structures that anchor the epidermis to the dermis. By upregulating these proteins, **Hexapeptide-10** strengthens the connection between the two skin layers, leading to improved skin firmness and elasticity. In vitro studies have shown that **Hexapeptide-10** can boost the proliferation of keratinocytes by 38% and fibroblasts by 75%.

Signaling Pathway of Hexapeptide-10 at the Dermo-Epidermal Junction



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Caption: Signaling pathway of **Hexapeptide-10** at the dermo-epidermal junction.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating 3D skin equivalent models with **Hexapeptide-10**, based on available in vitro and clinical data.

Table 1: In Vitro Efficacy of **Hexapeptide-10**

Parameter	Treatment Group	Expected Increase (vs. Control)	Method of Analysis
Keratinocyte Proliferation	Hexapeptide-10	+38%	Cell Counting (e.g., Trypan Blue Exclusion) or Ki-67 Staining
Fibroblast Proliferation	Hexapeptide-10	+75%	Cell Counting or Ki-67 Staining
Laminin-5 Expression	Hexapeptide-10	Significant Increase	Immunohistochemistry (IHC) / Western Blot
α 6-Integrin Expression	Hexapeptide-10	Significant Increase	Immunohistochemistry (IHC) / Western Blot

Data derived from in-vitro studies on **Hexapeptide-10**.

Table 2: Clinical Efficacy of a Tripeptide/Hexapeptide Regimen (12 weeks)

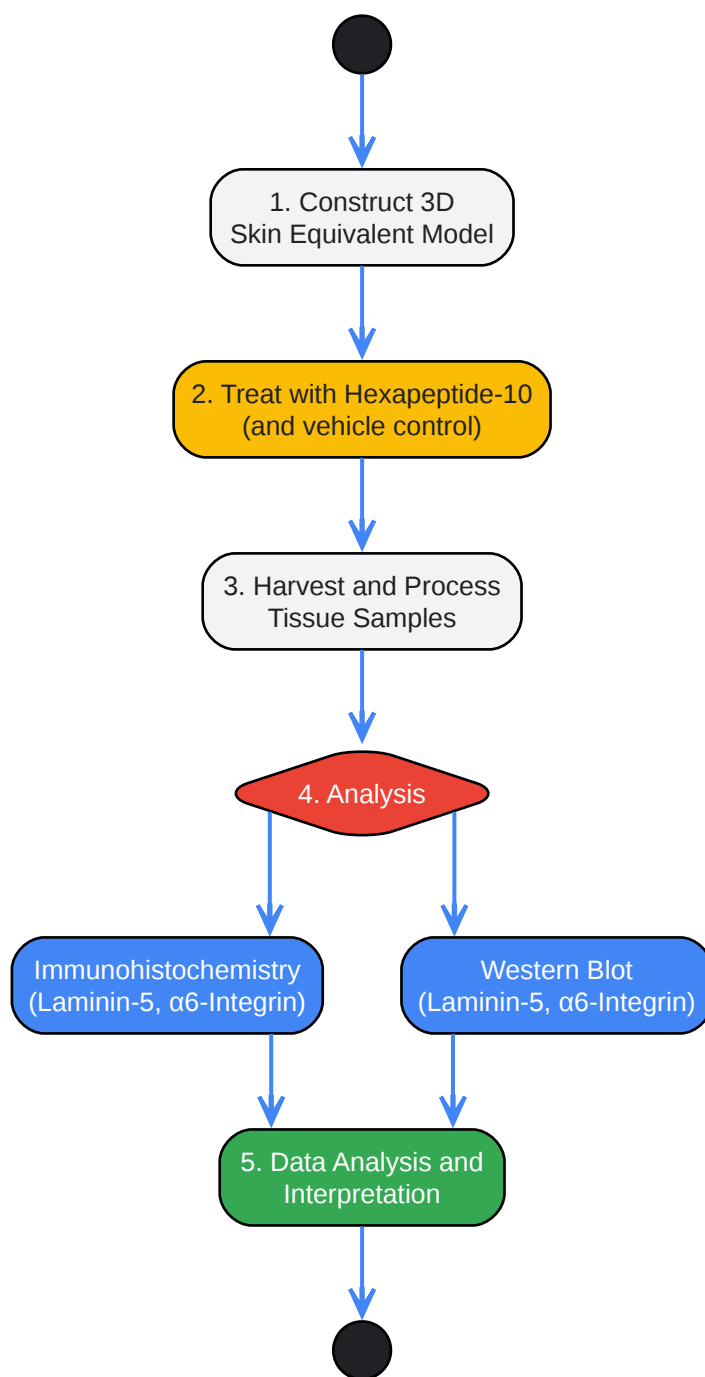
Parameter	Average Percent Improvement (vs. Baseline)	Method of Assessment
Skin Firmness	37.2%	Physician Grading
Skin Radiance	44.8%	Physician Grading
Skin Plumpness	31.6%	Physician Grading
Fine Lines	27.7%	Physician Grading
Wrinkles	29.0%	Physician Grading
Sagging	29.0%	Physician Grading

Results from a clinical study on an anti-aging regimen containing a tripeptide and a hexapeptide.

Experimental Protocols

The following are detailed protocols for evaluating the effects of **Hexapeptide-10** on 3D skin equivalent models.

Experimental Workflow



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Caption: Experimental workflow for evaluating **Hexapeptide-10** in 3D skin models.

Construction of 3D Full-Thickness Skin Equivalent Model

This protocol is a generalized procedure and may require optimization based on the specific cell lines and materials used.

Materials:

- Human dermal fibroblasts (HDFs)
- Human epidermal keratinocytes (HEKs)
- Fibroblast growth medium
- Keratinocyte growth medium
- Rat tail collagen type I
- Neutralizing solution (e.g., 1N NaOH)
- 10x Dulbecco's Modified Eagle Medium (DMEM)
- Cell culture inserts (e.g., 12-well format)
- Culture plates

Procedure:

- Dermal Equivalent Preparation:
 1. Culture HDFs to 80-90% confluency.
 2. Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x DMEM, and sterile water.
 3. Neutralize the collagen solution with the neutralizing solution until a physiological pH is reached (a color change to pink/orange is indicative).
 4. Harvest HDFs and resuspend them in the neutralized collagen solution at a density of approximately 2.5×10^4 cells/mL.

5. Dispense the cell-collagen mixture into cell culture inserts and allow to gel at 37°C for 1-2 hours.
 6. Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to allow for contraction.
- Epidermal Seeding and Differentiation:
 1. Culture HEKs to 70-80% confluency.
 2. Harvest HEKs and seed them onto the surface of the contracted dermal equivalents at a density of approximately 5×10^5 cells/insert.
 3. Culture the seeded constructs submerged in keratinocyte growth medium for 2-4 days.
 4. Induce epidermal differentiation by lifting the constructs to the air-liquid interface. This involves feeding the constructs only from the basolateral side, with the apical surface exposed to air.
 5. Culture at the air-liquid interface for 10-14 days, changing the medium every 2-3 days.

Treatment with Hexapeptide-10

Materials:

- **Hexapeptide-10** (Serilesine®) solution
- Vehicle control (the same solvent used for the **Hexapeptide-10** solution)
- Culture medium for 3D skin models

Procedure:

- Prepare different concentrations of **Hexapeptide-10** in the culture medium. A typical concentration range for in vitro studies is 0.0001% to 0.005%.
- Prepare a vehicle control using the same concentration of the solvent as in the highest concentration of **Hexapeptide-10**.

- After the 3D skin models have been established (e.g., after 10-14 days at the air-liquid interface), replace the culture medium with the medium containing the different concentrations of **Hexapeptide-10** or the vehicle control.
- Treat the models for a specified period, for example, 48-72 hours, refreshing the medium daily.

Immunohistochemistry (IHC) for Laminin-5 and $\alpha 6$ -Integrin

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal cutting temperature (OCT) compound
- Cryostat
- Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
- Primary antibodies:
 - Rabbit anti-Laminin-5 antibody
 - Mouse anti-Integrin $\alpha 6$ antibody
- Fluorochrome-conjugated secondary antibodies:
 - Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
 - Goat anti-mouse IgG (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

- Mounting medium
- Microscope slides
- Fluorescence microscope

Procedure:

- Tissue Preparation:
 1. Fix the 3D skin models in 4% PFA for 2-4 hours at 4°C.
 2. Wash the tissues with PBS.
 3. Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until they sink.
 4. Embed the tissues in OCT compound and freeze.
 5. Cut 10-12 μm thick sections using a cryostat and mount them on microscope slides.
- Immunostaining:
 1. Rehydrate the sections in PBS.
 2. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
 3. Block non-specific binding with the blocking solution for 1 hour at room temperature.
 4. Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.
 5. Wash the sections three times with PBS.
 6. Incubate with the corresponding fluorochrome-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
 7. Wash the sections three times with PBS.

8. Counterstain the nuclei with DAPI for 5 minutes.
 9. Wash the sections with PBS.
 10. Mount the coverslips using an appropriate mounting medium.
- Imaging and Analysis:
 1. Visualize the sections using a fluorescence microscope.
 2. Capture images of the dermo-epidermal junction.
 3. Quantify the fluorescence intensity of laminin-5 and $\alpha 6$ -integrin staining using image analysis software (e.g., ImageJ).

Western Blot for Laminin-5 and $\alpha 6$ -Integrin

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-Laminin-5 antibody
 - Mouse anti-Integrin $\alpha 6$ antibody

- Antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system

Procedure:

- Protein Extraction:
 1. Separate the epidermis from the dermis of the 3D skin models.
 2. Homogenize the epidermal layer in ice-cold RIPA buffer.
 3. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification and Sample Preparation:
 1. Determine the protein concentration of each lysate using the BCA protein assay.
 2. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- SDS-PAGE and Protein Transfer:
 1. Load equal amounts of protein per lane onto an SDS-PAGE gel.
 2. Run the gel to separate the proteins by size.
 3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
 1. Block the membrane with blocking buffer for 1 hour at room temperature.
 2. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

3. Wash the membrane three times with TBST.
 4. Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
 5. Wash the membrane three times with TBST.
- Detection and Analysis:
 1. Apply the ECL detection reagents to the membrane.
 2. Capture the chemiluminescent signal using an imaging system.
 3. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The use of 3D skin equivalent models provides a robust and ethically sound platform for substantiating the efficacy of active ingredients like **Hexapeptide-10**. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of **Hexapeptide-10** on the structural integrity of the dermo-epidermal junction. The expected outcomes, including increased expression of laminin-5 and $\alpha 6$ -integrin, will provide strong evidence for the skin firming and restructuring properties of this innovative peptide. These methods are crucial for the development and validation of advanced skincare and dermatological products.

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